molecular formula C16H16ClFO5S B2670714 1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol CAS No. 478079-88-8

1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol

Cat. No.: B2670714
CAS No.: 478079-88-8
M. Wt: 374.81
InChI Key: NJAJQTWTPCRFAA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-chloro-4-fluorophenoxy)-3-(2-methoxyphenyl)sulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFO5S/c1-22-15-4-2-3-5-16(15)24(20,21)10-12(19)9-23-14-7-6-11(18)8-13(14)17/h2-8,12,19H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAJQTWTPCRFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol is characterized by a chlorofluorophenoxy group and a methoxyphenylsulfonyl moiety. The molecular formula is C17H17ClFNO3SC_{17}H_{17}ClFNO_3S, with a molecular weight of approximately 419.3 g/mol.

Research indicates that this compound exhibits antiproliferative properties, which may be attributed to its ability to interfere with cellular signaling pathways. The presence of the sulfonyl group enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Cell Proliferation: Studies demonstrate that the compound can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways, contributing to reduced viability in tumor cells.

Biological Activity Data

Cell Line IC50 (μM) Effect
HeLa41 ± 3Moderate inhibition
L12109.6 ± 0.7Significant inhibition
CEM (T-lymphocytes)Not reportedUnder investigation

Study 1: Antiproliferative Effects

A study conducted on various cancer cell lines revealed that 1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol exhibited significant antiproliferative activity against L1210 cells with an IC50 value of 9.6μM9.6\,\mu M compared to 41μM41\,\mu M for HeLa cells. This suggests a preferential efficacy towards certain cell types, indicating potential for targeted therapies .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's action might involve the disruption of microtubule dynamics during mitosis, leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines. This was supported by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological implications. Preliminary assessments indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models . Long-term studies are necessary to fully elucidate the safety profile.

Scientific Research Applications

Anticancer Activity

Compounds containing sulfonamide groups have been explored for their anticancer properties. Studies have demonstrated that certain sulfonamide derivatives can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells . The mechanism typically involves the induction of apoptosis and cell cycle arrest. Given the structural features of 1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol, it may also exhibit similar anticancer properties, warranting further investigation.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes, which could be beneficial in conditions like glaucoma or edema . The dual functional groups in this compound may enhance its ability to interact with multiple enzyme targets.

Potential Therapeutic Uses

Given its structural characteristics and preliminary biological activity data from related compounds, 1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol could have several therapeutic applications:

  • Antimicrobial Agents: Targeting bacterial infections through inhibition of folate synthesis.
  • Cancer Therapeutics: Potential development as an anticancer agent targeting specific cancer cell lines.
  • Enzyme Inhibitors: Possible use in treating conditions requiring enzyme modulation.

Case Studies and Research Findings

  • Antimicrobial Activity Study: A study evaluating similar compounds found that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains .
  • Anticancer Research: Compounds with similar structures were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Enzyme Inhibition Analysis: Research on sulfonamide derivatives indicated effective inhibition of carbonic anhydrase, suggesting potential applications in treating glaucoma .

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Analysis : Crystallographic data for the target compound are absent in the evidence, but methods like SHELX () are standard for resolving such structures. Comparatively, HBK-series compounds were synthesized and characterized, though biological data remain unreported .
  • Gaps in Evidence: No direct pharmacological or toxicity data are available for the target compound. Inferences are drawn from substituent trends in analogs (e.g., halogen effects on binding, sulfonyl vs. sulfanyl stability) .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Characterize intermediates using 1H^1H-NMR and IR to confirm functional group incorporation.

Advanced: How can crystallographic analysis resolve the stereochemical configuration of this compound?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard.

Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

Structure Solution : Employ SHELXT for phase problem resolution and SHELXL for refinement.

Validation : Check for hydrogen bonding (e.g., O–H⋯O or C–H⋯π interactions) using Mercury software. Graph set analysis (as per Etter’s rules) can classify H-bond patterns .

Q. Methodological Answer :

NMR Spectroscopy :

  • 1H^1H-NMR (CDCl₃): Identify aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (~δ 3.8 ppm), and hydroxyl proton (δ 2.5–3.5 ppm, broad).
  • 13C^{13}C-NMR: Confirm sulfonyl (C-SO₂ at ~130 ppm) and ether linkages.

IR Spectroscopy : Detect sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and hydroxyl (O–H stretch at 3200–3600 cm⁻¹) groups.

Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SO₂C₆H₄OMe).

Reference : Similar analyses for chloro/fluoro-substituted propanols are detailed in .

Advanced: How to analyze the role of hydrogen bonding in stabilizing the molecular structure?

Q. Methodological Answer :

Crystallographic Data : Extract hydrogen bond distances (e.g., O–H⋯O < 2.8 Å) and angles (>120°) from SCXRD.

Graph Set Analysis : Classify motifs (e.g., R22(8)R_2^2(8)) to identify donor-acceptor patterns .

Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate H-bond energies and electrostatic potential surfaces.

Q. Example :

InteractionDistance (Å)Angle (°)Graph Set
O–H⋯O (sulfonyl)2.65155R22(8)R_2^2(8)

Basic: What stability considerations are critical during storage?

Q. Methodological Answer :

Light Sensitivity : Store in amber glass vials to prevent photodegradation of the aryl chloride/fluoride groups.

Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.

Temperature : Keep at –20°C for long-term stability, as recommended for similar sulfonated compounds .

Advanced: How to address contradictions in spectroscopic data interpretation?

Q. Methodological Answer :

Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

Isotopic Labeling : Use deuterated analogs to resolve overlapping signals.

2D NMR : Employ HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing methoxy vs. hydroxyl environments).

Case Study : Discrepancies in aromatic proton shifts resolved via NOESY correlations in .

Basic: What purification methods optimize yield and purity?

Q. Methodological Answer :

Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.

Recrystallization : Ethanol/water (8:2) yields high-purity crystals.

HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) for analytical validation .

Advanced: How to study the sulfonyl group’s role in biological activity?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl groups (e.g., 4-methoxy or nitro substituents) .

Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with hydrophobic pockets).

Enzymatic Assays : Measure inhibition kinetics (IC₅₀) against serine hydrolases, leveraging sulfonyl’s electrophilic character .

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